molecular formula C22H16N4O6S2 B11497281 4,4'-[(3,4-Diaminothieno[2,3-b]thiene-2,5-diyl)bis(carbonylimino)]dibenzoic acid

4,4'-[(3,4-Diaminothieno[2,3-b]thiene-2,5-diyl)bis(carbonylimino)]dibenzoic acid

Cat. No.: B11497281
M. Wt: 496.5 g/mol
InChI Key: FGENRWABXHBCBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{3,4-DIAMINO-5-[(4-CARBOXYPHENYL)CARBAMOYL]THIENO[2,3-B]THIOPHENE-2-AMIDO}BENZOIC ACID is a complex organic compound that features a unique structure combining thienothiophene and benzoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3,4-DIAMINO-5-[(4-CARBOXYPHENYL)CARBAMOYL]THIENO[2,3-B]THIOPHENE-2-AMIDO}BENZOIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the thienothiophene core, which is then functionalized with amino and carboxyphenyl groups. The final step involves the coupling of the thienothiophene derivative with benzoic acid under specific reaction conditions, such as the use of coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis and purification techniques. The use of continuous flow reactors and advanced purification methods like high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-{3,4-DIAMINO-5-[(4-CARBOXYPHENYL)CARBAMOYL]THIENO[2,3-B]THIOPHENE-2-AMIDO}BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups or to reduce other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can introduce a wide range of functional groups, depending on the reagents employed .

Scientific Research Applications

4-{3,4-DIAMINO-5-[(4-CARBOXYPHENYL)CARBAMOYL]THIENO[2,3-B]THIOPHENE-2-AMIDO}BENZOIC ACID has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{3,4-DIAMINO-5-[(4-CARBOXYPHENYL)CARBAMOYL]THIENO[2,3-B]THIOPHENE-2-AMIDO}BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate signaling pathways related to inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-{3,4-DIAMINO-5-[(4-CARBOXYPHENYL)CARBAMOYL]THIENO[2,3-B]THIOPHENE-2-AMIDO}BENZOIC ACID lies in its combination of the thienothiophene and benzoic acid moieties, which imparts distinct chemical and biological properties. This unique structure allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C22H16N4O6S2

Molecular Weight

496.5 g/mol

IUPAC Name

4-[[3,4-diamino-5-[(4-carboxyphenyl)carbamoyl]thieno[2,3-b]thiophene-2-carbonyl]amino]benzoic acid

InChI

InChI=1S/C22H16N4O6S2/c23-14-13-15(24)17(19(28)26-12-7-3-10(4-8-12)21(31)32)34-22(13)33-16(14)18(27)25-11-5-1-9(2-6-11)20(29)30/h1-8H,23-24H2,(H,25,27)(H,26,28)(H,29,30)(H,31,32)

InChI Key

FGENRWABXHBCBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)C2=C(C3=C(S2)SC(=C3N)C(=O)NC4=CC=C(C=C4)C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.